3,5-Dichloro-4-hydrazinylbenzoic acid
Overview
Description
3,5-Dichloro-4-hydrazinylbenzoic acid is an aromatic compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . It is characterized by the presence of two chlorine atoms and a hydrazinyl group attached to a benzoic acid core. This compound is often used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Dichloro-4-hydrazinylbenzoic acid typically involves the chlorination of 4-hydrazinylbenzoic acid. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through advanced techniques like continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
3,5-Dichloro-4-hydrazinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
3,5-Dichloro-4-hydrazinylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-hydrazinylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical reactions .
Comparison with Similar Compounds
3,5-Dichloro-4-hydrazinylbenzoic acid can be compared with other similar compounds such as:
3,5-Dichloro-4-hydroxybenzoic acid: This compound has a hydroxyl group instead of a hydrazinyl group, which affects its reactivity and biological activity.
3,5-Dichloro-4-aminobenzoic acid: The presence of an amino group instead of a hydrazinyl group results in different chemical and biological properties.
3,5-Dichloro-4-nitrobenzoic acid:
Properties
IUPAC Name |
3,5-dichloro-4-hydrazinylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(12)13)2-5(9)6(4)11-10/h1-2,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZKCSOXIGTELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695269 | |
Record name | 3,5-Dichloro-4-hydrazinylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887577-44-8 | |
Record name | Benzoic acid, 3,5-dichloro-4-hydrazinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887577-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4-hydrazinylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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